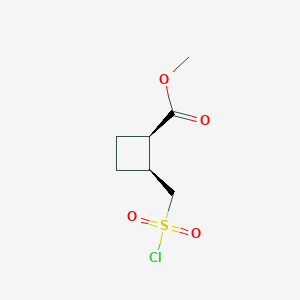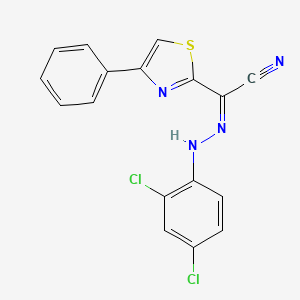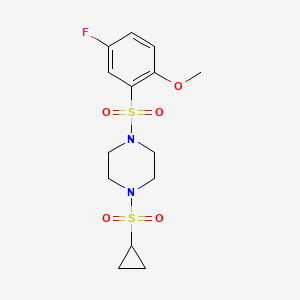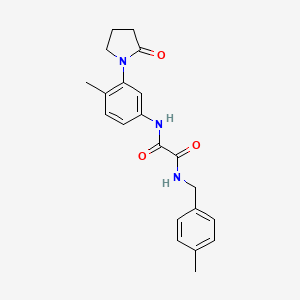
Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate, also known as MSC, is a chemical compound that has gained significant attention in the field of scientific research. It is a chiral compound that has a cyclobutane ring and a chlorosulfonylmethyl group attached to it. MSC is known for its unique properties and has been used in various scientific research applications.
Aplicaciones Científicas De Investigación
1. Synthetic Chemistry and Molecular Structure
Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate is involved in various synthetic chemistry applications. For example, Niwayama and Houk (1992) described its role in the synthesis of methyl 3-formylcyclobutene-3-carboxylate, highlighting its utility in confirming theoretical predictions related to electrocyclization reactions (Niwayama & Houk, 1992). Similarly, its use in the synthesis of β-amino acid derivatives, as demonstrated by Izquierdo et al. (2002), further underscores its significance in stereodivergent syntheses (Izquierdo et al., 2002).
2. Organic Reactions and Mechanisms
This compound plays a crucial role in understanding organic reaction mechanisms. For instance, Betts et al. (1999) explored its use in base-induced cyclisation reactions, which helped in elucidating the role of 'hidden' axial chirality in stereodirecting reactions involving enol(ate) intermediates (Betts et al., 1999). Additionally, Bhullar et al. (1997) investigated its application in dienophile reactions, specifically its reactivity with cyclopentadiene and other compounds, providing insights into [4+2]-cycloaddition processes (Bhullar et al., 1997).
3. Material Science and Polymer Chemistry
In the field of material science, this compound is used in innovative polymer synthesis. Kitayama et al. (2004) demonstrated its polymerization to create polymers with cyclobutane units in the main chain, contributing to the development of new materials with unique thermal properties (Kitayama et al., 2004).
4. Catalysis and Organometallic Chemistry
In catalysis and organometallic chemistry, this compound is used to study metal-mediated reactions. For example, Loskutova et al. (2017) explored its reaction in the presence of the cyclobutadiene rhodium complex, which catalyzes the insertion of carbenoids into X-H bonds, revealing important aspects of catalytic processes (Loskutova et al., 2017).
Propiedades
IUPAC Name |
methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4S/c1-12-7(9)6-3-2-5(6)4-13(8,10)11/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNGONYZKDZLEM-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H]1CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![N-cyclopentyl-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2915005.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzothiazine-6-carboxylic acid](/img/structure/B2915008.png)
![N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide](/img/structure/B2915009.png)




![(2S)-2-amino-5-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-yl]amino}pentanoic acid](/img/structure/B2915017.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2915018.png)

![2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2915022.png)
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2915023.png)